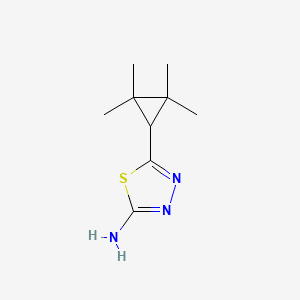

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine

Description

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2,2,3,3-tetramethylcyclopropyl group and an amine group at the 2-position. The tetramethylcyclopropyl substituent introduces steric bulk and conformational rigidity, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

5-(2,2,3,3-tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H15N3S/c1-8(2)5(9(8,3)4)6-11-12-7(10)13-6/h5H,1-4H3,(H2,10,12) |

InChI Key |

FVEPTESZRFAEFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(C)C)C2=NN=C(S2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be targeted by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group on the thiadiazole ring with the nucleophile.

Scientific Research Applications

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.

Medicine: Research into its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of specialty chemicals and advanced materials, particularly those requiring unique structural features .

Mechanism of Action

The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituent at the 5-position of the thiadiazole ring. A comparative analysis is provided below:

Key Observations :

Spectroscopic and Analytical Data

- IR Spectroscopy : Thiadiazole rings exhibit C=N stretches near 1550–1600 cm⁻¹ and C-S-C vibrations at ~690–700 cm⁻¹ .

- ¹H-NMR : Aromatic protons in analogs appear at δ 6.8–8.0 ppm, while aliphatic protons (e.g., –CH₂– in III) resonate at δ 2.0–3.2 ppm .

- Elemental Analysis: Discrepancies between calculated and observed values (e.g., III: C 61.57% vs.

Q & A

Basic Research Questions

What are the established synthetic routes for 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine, and how can purity be optimized?

Methodological Answer:

The synthesis of cyclopropyl-substituted thiadiazoles typically involves cyclocondensation reactions. For example, analogs like 5-cyclopropyl-1,3,4-thiadiazol-2-amine are synthesized by reacting cyclopropanecarboxylic acid with thiosemicarbazide in the presence of POCl₃ at 75°C, followed by reflux and crystallization . To optimize purity, techniques such as column chromatography or recrystallization (e.g., using ethanol/water mixtures) are recommended. Yield and purity can be monitored via HPLC or NMR spectroscopy .

How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

Structural validation employs a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.01–8.02 ppm in DMSO-d₆ for phenyl-substituted analogs) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond distances ~1.74 Å in thiadiazole rings) .

- FT-IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1555–1598 cm⁻¹ for thiadiazole rings) .

What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

Initial screening focuses on broad-spectrum assays:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

How can reaction conditions be optimized to enhance synthetic efficiency for derivatives?

Methodological Answer:

Advanced optimization strategies include:

- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yields by 15–20% via cavitation effects .

- Catalytic Systems : Use of iodine/KI or phase-transfer catalysts to accelerate cyclization .

- Computational Modeling : DFT calculations predict transition states and energy barriers, guiding solvent selection (e.g., DMF vs. ethanol) .

What computational tools are effective for studying electronic properties and reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at sulfur atoms) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., docking studies with bacterial dihydrofolate reductase) .

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on cyclopropane) with bioactivity .

How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with halogen (Cl, F), alkoxy (OCH₃), or aryl groups at the cyclopropane or thiadiazole positions .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole NH₂ group for H-bonding) using 3D-QSAR .

- In Silico Screening : Virtual libraries predict ADMET profiles (e.g., LogP, bioavailability) .

How should contradictory data between experimental and computational results be resolved?

Methodological Answer:

- Validation Experiments : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to confirm reproducibility .

- Error Analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) to improve accuracy of energy calculations .

- Crystallographic Refinement : Re-analyze X-ray data to resolve ambiguities in bond angles/occupancies .

What mechanistic insights exist for its enzyme inhibition properties?

Methodological Answer:

Studies on analogs suggest:

- Competitive Inhibition : Thiadiazole NH₂ groups compete with ATP for binding pockets in kinases (e.g., EGFR tyrosine kinase) .

- Metal Coordination : Sulfur atoms chelate metal ions (e.g., Zn²⁺ in bacterial metalloproteases), disrupting active sites .

- Free Radical Scavenging : Electron-rich thiadiazole rings neutralize ROS in anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.